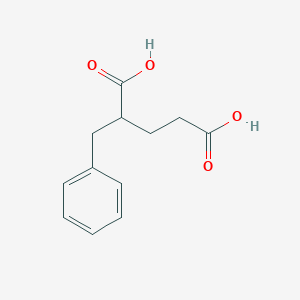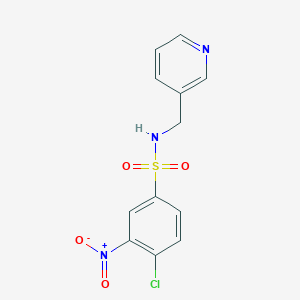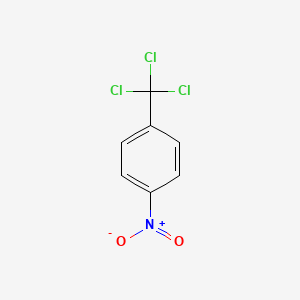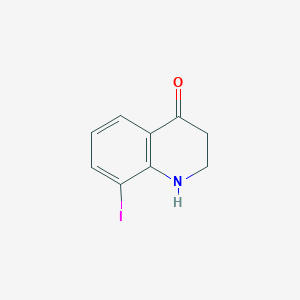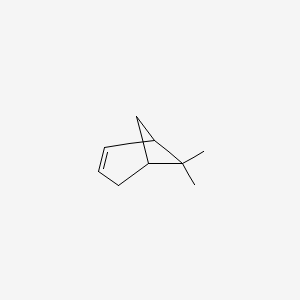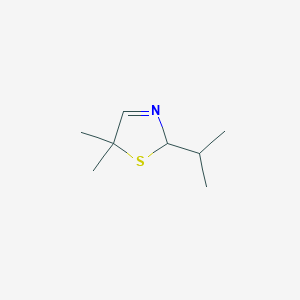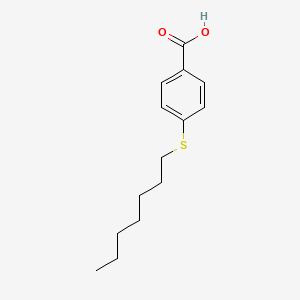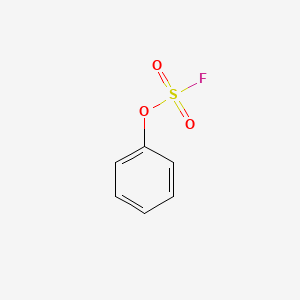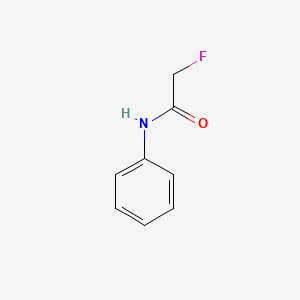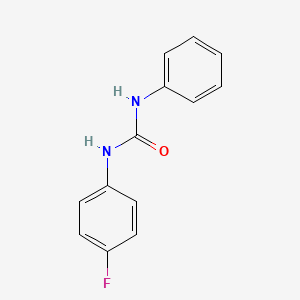
Pyrazine-2,3,5,6-tetracarbonitrile
描述
Pyrazine-2,3,5,6-tetracarbonitrile:
作用机制
Target of Action
It’s known that pyrazine derivatives can have a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrazine-containing therapeutic agents have been found to reversibly inhibit the 26s proteasome, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival .
Pharmacokinetics
The pharmacokinetic properties of Pyrazine-2,3,5,6-tetracarbonitrile include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound has a log Kp (skin permeation) of -7.41 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.14 , suggesting it has some degree of lipid solubility.
Result of Action
Given its potential inhibitory effects on the 26s proteasome , it could be inferred that it may lead to the accumulation of unwanted or misfolded proteins in cells, thereby affecting cellular function.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility can be affected by the solvent used . It is also worth noting that the compound has been used in the synthesis of metal-organic frameworks, suggesting that its reactivity and stability could be influenced by the presence of certain metal ions .
准备方法
Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5,6-tetracarbonitrile can be synthesized through the condensation of diiminosuccinonitrile with diaminomaleonitrile . The reaction typically involves the use of trifluoroacetic acid as a catalyst. The process is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions: Pyrazine-2,3,5,6-tetracarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups into the pyrazine ring .
科学研究应用
Chemistry: Pyrazine-2,3,5,6-tetracarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its electron-deficient nature makes it a valuable component in the design of charge-transfer complexes and coordination compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its ability to form stable charge-transfer complexes makes it useful in electronic applications .
相似化合物的比较
2,3,5,6-Tetra(pyridine-2-yl)pyrazine: This compound shares a similar pyrazine core but with pyridine substituents instead of cyano groups.
Di- and Tetracyano-Substituted Pyrene-Fused Pyrazaacenes: These compounds also feature multiple cyano groups and are studied for their electronic properties.
Uniqueness: Pyrazine-2,3,5,6-tetracarbonitrile is unique due to its high electron affinity and ability to form stable charge-transfer complexes. This makes it particularly valuable in the design of materials for electronic applications, where efficient electron transfer is crucial .
属性
IUPAC Name |
pyrazine-2,3,5,6-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLAVUPSKBRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306163 | |
| Record name | Pyrazinetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33420-37-0 | |
| Record name | Pyrazinetetracarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazinetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B3051304.png)

